molecular formula C7H5BrN2O B1444002 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile CAS No. 1112983-11-5

2-[(5-Bromopyridin-3-yl)oxy]acetonitrile

Cat. No. B1444002
CAS RN: 1112983-11-5
M. Wt: 213.03 g/mol
InChI Key: NWUPHDLAMCMJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “2-[(5-Bromopyridin-3-yl)oxy]acetonitrile” involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran . The reaction is refluxed overnight and then cooled to room temperature. The mixture is then poured onto water and extracted with DCM .


Molecular Structure Analysis

The molecular structure of “2-[(5-Bromopyridin-3-yl)oxy]acetonitrile” can be represented by the InChI code: 1S/C7H5BrN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 . The compound has a topological polar surface area of 36.7 Ų and a complexity of 149 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(5-Bromopyridin-3-yl)oxy]acetonitrile” include a molecular weight of 197.03 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 195.96361 g/mol, and the monoisotopic mass is also 195.96361 g/mol .

Scientific Research Applications

Organic Synthesis

2-[(5-Bromopyridin-3-yl)oxy]acetonitrile: is a versatile intermediate in organic synthesis. It can be used to create a variety of complex molecules through reactions such as Suzuki cross-coupling . This reaction is pivotal for forming carbon-carbon bonds, which are the backbone of organic chemistry. The bromine atom in the compound acts as a good leaving group, making it reactive towards palladium-catalyzed coupling reactions.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its pyridine moiety is a common structure found in many drugs, and the bromine atom allows for further functionalization. It could be used to develop novel compounds with anti-thrombolytic or biofilm inhibition activities .

Liquid Crystal Technology

Due to its structural features, 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile could be used as a chiral dopant in liquid crystals . Chiral dopants help in controlling the helical twisting power of liquid crystals, which is crucial for the performance of liquid crystal displays (LCDs).

properties

IUPAC Name

2-(5-bromopyridin-3-yl)oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUPHDLAMCMJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromopyridin-3-yl)oxy]acetonitrile

Synthesis routes and methods

Procedure details

A dry, 250 mL one neck round bottom flask was charged with 3-bromo-5-hydroxypyridine 3 (4.9470 g, 28.4 mmol), 40 mL dry ACN, cesium carbonate (CS2CO3) (3.41 ml, 42.6 mmol) and a stirbar. The flask was fitted with an Ar inlet, and cooled to 0° C. To the solution was added 2-chloroacetonitrile (2.34 ml, 37.0 mmol) dissolved in 10 mL dry ACN over 15 minutes via an addition funnel. The reaction warmed to room temperature overnight. The slurry was filtered through a 0.22 μm PTFE filter membrane, and concentrated under a stream of nitrogen. The residue was loaded onto 100 g of SiO2 wet-packed with ACN, and eluted with 500 mL ACN. The eluent was concentrated in vacuo, and the residue was sublimed at 0.5 mm Hg in a 90° C. oil bath to afford 2-(5-bromopyridin-3-yloxy)acetonitrile (3.49 g, 57.6% yield). 1H NMR (300 MHz, MeOH) δ ppm 5.12 (s, 2H) 7.81 (dd, J=2.63, 1.83 Hz, 1H) 8.35 (d, J=2.63 Hz, 1H) 8.38 (dd, J=1.83, 0.29 Hz, 1H). 13C NMR (75 MHz, MeOH) δ ppm 55.24 (s, 1 C) 116.18 (s, 1 C) 121.90 (s, 1 C) 126.59 (s, 1 C) 137.86 (s, 1 C) 145.61 (s, 1 C) 155.29 (s, 1 C). HPLC-MS: retention time=1.42 min (99.0%@215 nm; 98.9% @254 nm; m/z=212.8, calculated for C7H579Br2N2O+H+=213.0, m/z=214.8, calculated for C7H581Br2N2O+H+=215.0).
[Compound]
Name
one
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.947 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile
Reactant of Route 5
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile
Reactant of Route 6
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.